methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butylamino group, a fluorophenyl group, and a pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with tert-butylamine and methyl acetate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to maintain optimal conditions, such as temperature and pH, to maximize yield. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Similar in structure but with a pyridine ring.
1-(4-fluorophenyl)-3-(tert-butylamino)-1H-pyrazole: Lacks the acetate group.
Uniqueness
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22FN3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[4-(N-tert-butyl-C-methylcarbonimidoyl)-2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H22FN3O3/c1-11(20-18(2,3)4)16-14(10-15(23)25-5)21-22(17(16)24)13-8-6-12(19)7-9-13/h6-9,21H,10H2,1-5H3 |
InChI Key |
YGCGAUMAGJERCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC |
Origin of Product |
United States |
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